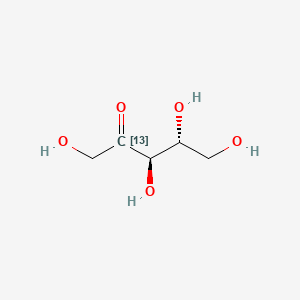
D-Ribulose-13C-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Ribulose-13C-1: is a labeled form of D-ribulose, a ketopentose sugar. The “13C-1” designation indicates that the carbon at position 1 of the ribulose molecule is the isotope carbon-13. This isotopic labeling is particularly useful in various scientific research applications, including metabolic studies and tracing biochemical pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of D-Ribulose-13C-1 typically involves the incorporation of carbon-13 into the ribulose molecule. One common method is the enzymatic conversion of labeled precursors. For example, [13C]methanol can be used as a carbon source, which is then incorporated into the ribulose molecule through a series of enzymatic reactions .
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate carbon-13 into their metabolic pathways, resulting in the production of labeled ribulose .
Analyse Chemischer Reaktionen
Types of Reactions: D-Ribulose-13C-1 can undergo various chemical reactions, including:
Isomerization: Conversion between different isomers, such as the conversion of D-arabinose to D-ribulose catalyzed by arabinose isomerase.
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.
Common Reagents and Conditions:
Isomerization: Typically involves enzymes like arabinose isomerase under mild conditions.
Oxidation: Often requires oxidizing agents such as NAD+ or specific oxidase enzymes.
Major Products:
Isomerization: Produces different sugar isomers, such as D-ribulose from D-arabinose.
Oxidation: Produces phosphorylated sugars like D-ribulose-5-phosphate.
Wissenschaftliche Forschungsanwendungen
D-Ribulose-13C-1 has a wide range of applications in scientific research:
Chemistry: Used in studies involving carbon tracing and metabolic flux analysis.
Biology: Helps in understanding metabolic pathways and enzyme mechanisms.
Medicine: Utilized in research on metabolic disorders and the development of diagnostic tools.
Industry: Applied in the production of labeled compounds for various industrial processes
Wirkmechanismus
The mechanism by which D-Ribulose-13C-1 exerts its effects is primarily through its incorporation into metabolic pathways. The labeled carbon-13 allows researchers to trace the molecule’s journey through various biochemical reactions. This helps in identifying molecular targets and understanding the pathways involved in metabolism .
Vergleich Mit ähnlichen Verbindungen
D-Xylose: Another pentose sugar that can be labeled with carbon-13 for similar applications.
L-Arabinose: A stereoisomer of D-arabinose, which can also be converted to labeled ribulose.
Uniqueness: D-Ribulose-13C-1 is unique due to its specific labeling at the carbon-1 position, which provides precise information about metabolic pathways involving ribulose. This specificity makes it particularly valuable in detailed metabolic studies .
Eigenschaften
IUPAC Name |
(3R,4R)-1,3,4,5-tetrahydroxy(213C)pentan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5-/m1/s1/i4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQJHHRNXZUBTE-JTXDIPNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([13C](=O)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


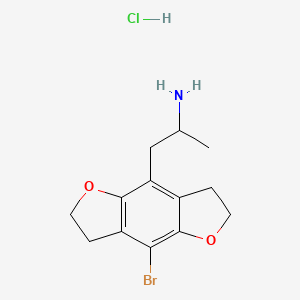



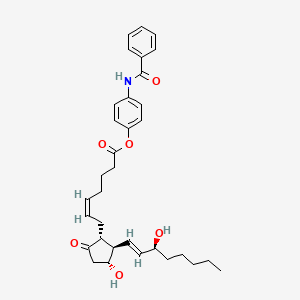
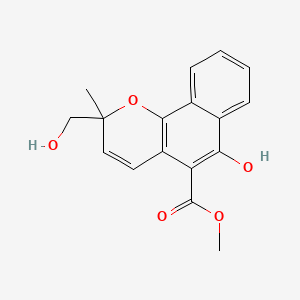
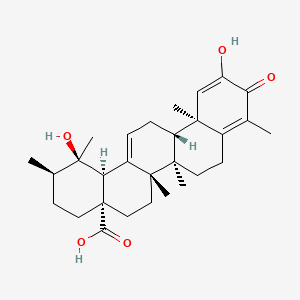


![(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-6-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B592888.png)

